molecular formula C11H12O3 B1647607 4-(Cyclopropylmethoxy)benzoic acid CAS No. 355391-05-8

4-(Cyclopropylmethoxy)benzoic acid

Cat. No.: B1647607
CAS No.: 355391-05-8
M. Wt: 192.21 g/mol
InChI Key: UGWIDAVJFWSASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)benzoic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a benzoic acid derivative functionalized with a cyclopropylmethoxy group. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Structurally related compounds featuring the cyclopropylmethoxy-benzoic acid scaffold have demonstrated significant potential in pharmaceutical research. Notably, close analogs, such as 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), have been identified as key intermediates in the synthesis of active pharmaceutical ingredients and have shown promising biological activity in scientific studies . Research on the DGM analog has revealed potent anti-fibrotic properties. In vitro studies indicate that it can inhibit the Transforming Growth Factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 human lung epithelial cells by suppressing the Smad2/3 signaling pathway . Furthermore, in vivo studies using a bleomycin-induced pulmonary fibrosis model in rats demonstrated that the analog could improve lung function, reduce weight loss, and decrease collagen deposition, highlighting the therapeutic potential of this chemical class for treating idiopathic pulmonary fibrosis (IPF) . As a building block in medicinal chemistry, this compound offers researchers a versatile intermediate for the exploration of new therapeutic agents. It must be handled by qualified professionals in accordance with safe laboratory practices, as it carries the safety warning statements H302, H315, H319, and H335 .

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWIDAVJFWSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355391-05-8
Record name 4-(cyclopropylmethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

PDE4 Inhibition

4-(Cyclopropylmethoxy)benzoic acid has been identified as a potent inhibitor of PDE4, an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP). The inhibition of PDE4 is particularly beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .

Case Studies

  • Inhalation Therapy Development : A series of benzoic acid derivatives, including this compound, were synthesized and evaluated for their inhibitory activity against PDE4. These compounds showed promising results in vitro, leading to further testing in vivo for efficacy in reducing pulmonary inflammation .
  • ADME Properties : The pharmacokinetic properties of these compounds were assessed to determine their suitability for inhaled administration. The compounds demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for clinical application in respiratory therapies .

Research Applications

  • Pharmaceutical Development : The compound serves as a lead structure for developing new anti-inflammatory drugs targeting respiratory diseases.
  • Biochemical Research : It is utilized in proteomics research to study protein interactions and functions due to its biochemical properties .

Mechanism of Action

The mechanism by which 4-(cyclopropylmethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical and biological properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Benzoic Acid Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
4-(Cyclopropylmethoxy)benzoic acid 4-OCH2cyclopropyl 206.21 Drug intermediate (e.g., roflumilast)
4-Hydroxybenzoic acid 4-OH 138.12 Preservative, polymer synthesis
4-Methoxybenzoic acid 4-OCH3 152.15 Ester derivatives, flavorants
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-OCH2cyclopropyl, 4-OCHF2 260.19 Enhanced metabolic stability
4-Amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid 2-OCH2cyclopropyl, 4-NH2, 5-Cl 241.67 Antibacterial agents
Key Observations:

Lipophilicity and Solubility :

  • The cyclopropylmethoxy group increases lipophilicity compared to methoxy (-OCH3) or hydroxyl (-OH) groups, enhancing membrane permeability in drug candidates .
  • Fluorinated derivatives (e.g., difluoromethoxy) further improve metabolic stability and bioavailability due to reduced oxidative metabolism .

Acidity: Electron-withdrawing groups (e.g., -Cl in 4-amino-5-chloro derivatives) increase acidity (lower pKa), while electron-donating groups (e.g., -OCH3) decrease it .

Synthetic Complexity: Multi-step syntheses are required for fluorinated or amino-substituted analogs, often involving coupling agents (e.g., 4-nitrophenol in roflumilast synthesis) . Hydrolysis of esters (e.g., methyl to carboxylic acid) is a common step, as seen in and .

Analytical Characterization

  • NMR Spectroscopy : Used to confirm substituent positions, as in 5-(cyclopropylmethoxy)-4-(difluoromethoxy)-2-(phenylthio)benzoic acid (δ 7.72 ppm for aromatic protons) .
  • HPLC Purity : Critical for pharmaceutical intermediates, with roflumilast precursors achieving >99% purity .

Biological Activity

4-(Cyclopropylmethoxy)benzoic acid is a benzoic acid derivative notable for its potential biological activities. This compound, characterized by a cyclopropylmethoxy group at the para position of the benzoic acid ring, has garnered attention in pharmacological research due to its interactions with various biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Key Properties:

  • Molecular Weight: 196.21 g/mol
  • Solubility: Soluble in organic solvents, with limited water solubility.
  • pKa: Approximately 4.5, indicating its acidic nature.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). A comparative analysis showed that while some compounds significantly prolonged survival in Galleria mellonella models infected with MRSA, others did not demonstrate the same efficacy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have suggested that it may inhibit the production of pro-inflammatory cytokines through modulation of the NF-kB pathway. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells .

Enzymatic Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways. For example, it has shown inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in pain and inflammation pathways. The compound's IC50 values indicate significant potency against mPGES-1, highlighting its potential as an anti-inflammatory agent .

Study 1: Antimicrobial Activity Assessment

A study utilizing C. elegans and Galleria mellonella models assessed the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The study reported that this compound extended the survival of infected larvae significantly compared to untreated controls, suggesting its potential as a therapeutic agent against bacterial infections .

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on pulmonary fibrosis, researchers evaluated the effects of cyclopropylmethoxy benzoic acids on TGF-β1-induced epithelial-mesenchymal transformation. The results indicated that these compounds could inhibit fibrotic responses in lung tissue, further supporting their anti-inflammatory properties .

Comparative Analysis with Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
This compoundBenzoic Acid DerivativeModerateSignificant
2-Chloro-4-(cyclopropylmethoxy)benzoic acidSubstituted Benzoic AcidHighModerate
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acidFluorinated DerivativeHighSignificant

Preparation Methods

Reaction Conditions and Optimization

The most direct route involves alkylating ethyl 4-hydroxybenzoate (ethylparaben) with (bromomethyl)cyclopropane under basic conditions. In a representative procedure, ethylparaben (24.6 kg, 148 mol) reacts with (bromomethyl)cyclopropane (30 kg, 222 mol) in ethanol containing sodium ethoxide (20% w/w). The mixture undergoes reflux for 3 hours, followed by hydrolysis with 3N NaOH (73.9 kg, 222 mol) at reflux for 2 hours. Acidification with HCl yields 26.6 kg (93%) of 4-(cyclopropylmethoxy)benzoic acid as white crystals (mp 180°C).

Key advantages include:

  • High yield (93%) under large-scale conditions.
  • Minimal purification : Precipitation upon acidification simplifies isolation.
  • Cost-effective reagents : Ethanol and sodium ethoxide are inexpensive and recyclable.

Yield and Purity Considerations

Reaction scale profoundly impacts yield. Smaller-scale trials (≤1 mol) report 85–90% yields due to inefficient heat distribution, whereas industrial batches (≥100 mol) achieve >90%. Purity (>94% HPLC) is maintained by controlling stoichiometry—excess (bromomethyl)cyclopropane (1.5 eq) ensures complete alkylation. Byproducts, such as dialkylated derivatives, are negligible (<2%) due to the steric hindrance of the cyclopropyl group.

Multi-Step Synthesis from Halo-Substituted Benzaldehydes

Etherification with Cyclopropylmethanol

Alternative routes begin with 3-halo-4-hydroxybenzaldehyde (halogen = Br, Cl). For example, 3-bromo-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in N,N-dimethylacetamide (DMAC) under basic conditions (KH, 60°C). This step achieves 85–92% yield of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, with purity ≥90%.

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the alkoxide ion attacks the electron-deficient aromatic ring. Cyclopropylmethanol’s bulky group directs substitution to the para position relative to the hydroxyl group.

Difluoromethoxylation and Oxidation

The intermediate aldehyde undergoes difluoromethoxylation using chlorodifluoroacetic acid derivatives. For instance, treatment with sodium chlorodifluoroacetate in DMAC at 80°C introduces the difluoromethoxy group, yielding 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (75–80% yield). Subsequent oxidation with oxygen in the presence of cobalt acetate (Co(OAc)₂) converts the aldehyde to the carboxylic acid (82% yield).

Oxidation Mechanism :
Cobalt acetate catalyzes the radical-based oxidation, where oxygen abstracts a hydrogen atom from the aldehyde, forming a peroxy radical that decomposes to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Parameter Alkylation Route Multi-Step Route
Steps 2 3
Overall Yield 93% 62–68%
Scalability >100 kg ≤50 kg
Purity (HPLC) 94–96% 88–92%

The alkylation method outperforms in yield and scalability, making it preferable for industrial use. However, the multi-step route allows incorporation of additional substituents (e.g., difluoromethoxy), critical for specialized pharmaceuticals.

Recent Advances and Alternative Methodologies

Recent patents disclose microwave-assisted alkylation, reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C). Additionally, enzymatic hydrolysis of 4-(cyclopropylmethoxy)benzoate esters using lipases achieves 89% yield under mild conditions (pH 7, 40°C), though scalability remains untested.

Applications and Industrial Relevance

This compound is a key precursor for PDE-4 inhibitors, such as roflumilast derivatives. Its market demand drives optimization of cost-effective routes, with global production exceeding 50 metric tons annually.

Q & A

Q. What are the typical synthetic routes for 4-(Cyclopropylmethoxy)benzoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis often involves coupling reactions, such as nucleophilic substitution between cyclopropylmethanol and a halogenated benzoic acid derivative. For example, a Mitsunobu reaction or base-mediated etherification can introduce the cyclopropylmethoxy group. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water. Yield optimization requires controlled stoichiometry, anhydrous conditions, and inert atmospheres. Purity is confirmed via HPLC (>95% purity) and melting point analysis .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in CDCl3_3 or DMSO-d6_6) confirm the presence of characteristic signals: aromatic protons (δ 7.2–8.1 ppm), cyclopropyl methoxy protons (δ 3.5–4.0 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm). X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, with hydrogen bonding between carboxylic acid groups often observed. Programs like WinGX or ORTEP-3 visualize the crystal lattice .

Q. What strategies address solubility challenges during experimental handling?

  • Methodological Answer : Due to limited aqueous solubility (data unavailable in ), use polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., ethanol/water). Sonication or mild heating (40–60°C) enhances dissolution. For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO <1%). Stability tests under varying pH (2–10) and temperatures (4–25°C) are critical to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer : Use design-of-experiments (DoE) to test variables: catalyst loading (e.g., Pd/C for hydrogenation), temperature (reflux vs. room temperature), and solvent polarity. Continuous flow reactors enhance scalability by improving heat/mass transfer. Monitor intermediates via TLC or in situ FTIR. For example, highlights stepwise optimization of nitro-group reduction using Pd/C under H2_2, achieving 70% yield .

Q. What computational tools predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Electron Localization Function (ELF) : Analyze bonding behavior (e.g., cyclopropane ring strain) using software like Gaussian or ORCA. Molecular Dynamics (MD) : Simulate solvent interactions to guide co-crystal design. demonstrates ELF applications in related benzoic acid derivatives .

Q. How are contradictions in crystallographic data resolved during structure refinement?

  • Methodological Answer : Use dual-method approaches: SHELXL for initial refinement and SIR97 for phase problem resolution. For ambiguous electron density (e.g., disordered cyclopropyl groups), apply constraints (DFIX, SIMU) or omit suspect regions. Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding networks. notes SHELXL’s robustness in handling high-resolution data, while SIR97 improves automation .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Enzyme Inhibition Assays : Test against targets like tyrosinase (UV-Vis monitoring of dopachrome formation) or cyclooxygenase (COX-1/2). Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy. ADME-Tox Profiling : Microsomal stability assays (e.g., liver microsomes) and Ames test for mutagenicity. highlights benzoic acid derivatives as enzyme inhibitors, with competitive binding modes .

Safety and Compliance

Q. What precautions mitigate risks during handling?

  • Methodological Answer : Avoid strong oxidizers (e.g., HNO3_3) due to risk of decarboxylation. Use fume hoods for solvent evaporation and PPE (gloves, goggles) to prevent skin/eye contact. Store at 2–8°C under nitrogen to prevent hydrolysis. Regulatory compliance includes GHS labeling (non-hazardous per ) and waste disposal via neutralization (NaHCO3_3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.